Phenazopyridine hydrochloride

Catalog No.
S539380
CAS No.
136-40-3
M.F
C11H11N5.ClH
C11H12ClN5
M. Wt
249.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenazopyridine hydrochloride

CAS Number

136-40-3

Product Name

Phenazopyridine hydrochloride

IUPAC Name

3-phenyldiazenylpyridine-2,6-diamine;hydrochloride

Molecular Formula

C11H11N5.ClH
C11H12ClN5

Molecular Weight

249.70 g/mol

InChI

InChI=1S/C11H11N5.ClH/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;/h1-7H,(H4,12,13,14);1H

InChI Key

QQBPIHBUCMDKFG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
0.1 to 1.0 mg/mL at 68 °F (NTP, 1992)

Synonyms

Azo Dine, Azo Gesic, Azo Natural, Azo Standard, Azo-Dine, Azo-Gesic, Azo-Natural, Azo-Standard, AzoDine, AzoGesic, AzoNatural, AzoStandard, Baridium, Geridium, Hydrochloride, Phenazopyridine, Phenazo, Phenazopyridine, Phenazopyridine Hydrochloride, Prodium, Pyridiate, Pyridium, Re Azo, Re-Azo, ReAzo, Urogesic, UTI Relief

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl

Description

The exact mass of the compound Phenazopyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.1 to 1.0 mg/ml at 68° f (ntp, 1992)30.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757267. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

    Urinary Tract Analgesia

      Scientific Field: Pharmacology and Urology

      Summary: Phenazopyridine hydrochloride is excreted in the urine, where it exerts a topical analgesic effect on the mucosa of the urinary tract. It helps relieve pain, burning, urgency, and discomfort associated with urinary tract irritation.

      Methods: Administered orally as tablets or capsules.

      Results: Provides symptomatic relief for urinary tract discomfort.

    HPLC Determination in Human Plasma

      Scientific Field: Analytical Chemistry

      Summary: An HPLC method is used to determine phenazopyridine hydrochloride concentration in human plasma. The method is sensitive, accurate, and reproducible.

      Methods: Separation on a HYPERSIL C18 column using diazepam as an internal standard. Detection at UV 307 nm.

      Results: Linearity from 2.0 to 510.0 ng/mL in plasma.

    Quality Control Testing in Food and Beverages

    Other Pharmaceutical Applications

      Scientific Field: Pharmacology

      Summary: Phenazopyridine hydrochloride is used in various pharmaceutical applications, including release testing and method development.

      Methods: Depends on the specific application (e.g., HPLC, dissolution testing).

      Results: Ensures product quality and consistency

Phenazopyridine hydrochloride is a synthetic azo dye commonly used as a urinary tract analgesic. It is primarily indicated for the relief of pain, burning, and discomfort associated with urinary tract infections, surgery, or injury to the urinary tract. The compound is characterized by its vivid orange to red coloration, which can stain urine and other surfaces . Its chemical formula is C11H12ClN5C_{11}H_{12}ClN_{5} with a molar mass of approximately 249.7 g/mol .

The exact mechanism by which phenazopyridine relieves urinary discomfort is not fully understood []. Some theories suggest it acts as a local anesthetic on the urinary tract lining, while others propose it might alter the permeability of the lining, affecting pain signaling [].

Phenazopyridine hydrochloride is generally well-tolerated at recommended doses. However, there are potential side effects, including upset stomach, orange-red discoloration of urine, and rarely, allergic reactions [].

, particularly photochemical transformations. Studies have shown that when irradiated, it can lead to cyclodehydrogenation and reductive degradation, resulting in several photoproducts such as pyrido[3,4-c]cinnoline-2,4-diamine and N3-phenylpyridine-2,3,4,6-tetraamine . These reactions highlight its potential instability under certain conditions, which can affect its efficacy and safety.

Phenazopyridine hydrochloride can be synthesized through the azo coupling reaction between 2-amino-3-pyridinecarboxylic acid and diazonium salts derived from aniline compounds. This method involves several steps:

  • Formation of Diazonium Salt: Aniline is treated with nitrous acid to form a diazonium salt.
  • Azo Coupling: The diazonium salt is then reacted with 2-amino-3-pyridinecarboxylic acid under acidic conditions to yield phenazopyridine.
  • Hydrochloride Salt Formation: The phenazopyridine product is subsequently treated with hydrochloric acid to form phenazopyridine hydrochloride .

Phenazopyridine hydrochloride is primarily used in the medical field for:

  • Urinary Tract Pain Relief: It alleviates symptoms associated with urinary tract infections and other urinary irritations.
  • Color Indicator: Due to its intense color, it serves as a visual indicator of medication presence in urine.

Despite its utility, it should be noted that phenazopyridine does not cure infections; it merely provides symptomatic relief .

Phenazopyridine hydrochloride has been shown to interact with several drugs and biological systems:

  • Methemoglobinemia Risk: Co-administration with other medications that affect hemoglobin levels may increase the risk of methemoglobinemia.
  • Liver Metabolism: It is metabolized in the liver to various metabolites including acetaminophen and aniline; thus, caution should be exercised when used alongside other hepatotoxic agents .

Studies indicate that patients with glucose-6-phosphate dehydrogenase deficiency are particularly susceptible to adverse effects due to oxidative stress caused by phenazopyridine .

Phenazopyridine hydrochloride shares similarities with several other compounds used for urinary tract symptoms or as dyes. Below are some notable comparisons:

Compound NameChemical FormulaPrimary UseUnique Features
NitrofurantoinC5H6N4O5C_{5}H_{6}N_{4}O_{5}Antibiotic for urinary infectionsAntibacterial properties
TrimethoprimC14H18N4O3C_{14}H_{18}N_{4}O_{3}Antibiotic for urinary infectionsInhibits bacterial folic acid synthesis
DexamethasoneC22H29F1O5C_{22}H_{29}F_{1}O_{5}Anti-inflammatoryCorticosteroid effects
BenzocaineC9H11NC_{9}H_{11}NLocal anestheticUsed topically for pain relief

Phenazopyridine's uniqueness lies in its specific action on the urinary tract without antibacterial properties, contrasting with compounds like nitrofurantoin and trimethoprim which target bacterial infections directly .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Phenazopyridine hydrochloride appears as brick-red microcrystals with a slight violet luster or a purple powder. Aqueous solutions are yellow to brick-red and slightly acidic; they may be stabilized by the addition of 10% glucose. Slightly bitter taste. (NTP, 1992)

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

249.0781231 g/mol

Monoisotopic Mass

249.0781231 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

282 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0EWG668W17

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (94.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.51%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Phenazopyridine Hydrochloride is a synthetic, brick-red crystalline solid that is only slightly soluble in cold water and ethanol but is soluble in boiling water, acetic acid, glycerol, ethylene glycol and propylene glycol. It is used orally as a urinary tract analgesic. Side effects of phenazopyridine hydrochloride administration can include nausea, interference with the oxygen-carrying capacity of red blood cells (methemoglobinemia), hemolytic anemia as well as renal and hepatic toxicity. It is reasonably anticipated to be a human carcinogen. (NCI05)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

136-40-3

Wikipedia

Phenazopyridine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Hazard Classes and Categories -> Carcinogens

Dates

Modify: 2023-08-15
1: Attia KA, El-Abasawi NM, Abdel-Azim AH. Experimental design of membrane sensor
2: National Toxicology Program. Phenazopyridine hydrochloride. Rep Carcinog.
3: Zhou H, Chen CY, Xie AJ. [Spectroscopic studies on the binding of
4: Iqbal J, Gupta A, Husain A. Photochemistry of phenazopyridine hydrochloride.
5: Gaines KK. Phenazopyridine hydrochloride: the use and abuse of an old standby
6: Narchi H, Aramco S. Index of suspicion. Case 3. Phenazopyridine hydrochloride
7: Cornwell JR, Bartek JK. Phenazopyridine hydrochloride: information for patient
8: Meyer BA, Gonik B, Creasy RK. Evaluation of phenazopyridine hydrochloride as a
9: Fincher ME, Campbell HT. Methemoglobinemia and hemolytic anemia after
10: Du Preez JL, Botha SA, Lötter AP. High-performance liquid chromatographic
11: el-Sabbagh HM, Meshali M, Ghanem A, Abdel-Aleem H. Effect of some additives
12: Meshali MM. Adsorption of phenazopyridine hydrochloride on pharmaceutical
13: Phenazopyridine and phenazopyridine hydrochloride. IARC Monogr Eval Carcinog
14: Slatter DH. Keratoconjunctivitis sicca in the dog produced by oral
15: Cohen BL, Bovasso GJ Jr. Acquired methemoglobinemia and hemolytic anemia
16: Eisinger AJ, Jones R. Phenazopyridine-hydrochloride haemolysis. Lancet. 1969
17: Hood JW, Toth WN. Jaundice caused by phenazopyridine hydrochloride. JAMA.
18: Sabry SM. Adsorptive stripping voltammetric assay of phenazopyridine
19: National Toxicology Program. Phenazopyridine hydrochloride. Rep Carcinog.
20: Phenazopyridine hydrochloride. Rep Carcinog. 2004;11:III213-4. PubMed PMID:

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